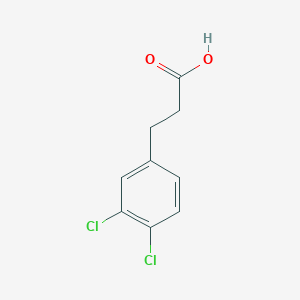

3-(3,4-Dichlorophenyl)propanoic acid

Description

The exact mass of the compound 3-(3,4-Dichlorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3,4-Dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYJRLYFKZYPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179841 | |

| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-68-6 | |

| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dichlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid

CAS Number: 25173-68-6

This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)propanoic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and purification protocols, analytical characterization, and known biological activities, supported by experimental methodologies and data visualizations.

Chemical and Physical Properties

3-(3,4-Dichlorophenyl)propanoic acid is a solid, appearing as an off-white to light yellow substance.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25173-68-6 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| Melting Point | 97 °C | [1] |

| Boiling Point | 339 °C | [1] |

| Density | 1.392 g/cm³ | [1] |

| Flash Point | 159 °C | [1] |

| Acidity (pKa) | 4.52 ± 0.10 (Predicted) | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Conditions | Sealed in a dry place at room temperature | [1] |

Synthesis and Purification

The synthesis of 3-(3,4-Dichlorophenyl)propanoic acid can be achieved through various organic chemistry routes. One common approach involves the reaction of a 3,4-dichlorobenzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: General Synthesis via Malonic Ester

A general method for the preparation of 3-(3-halogenophenyl)propanoic acids involves a multi-step process. In the first step, under alkaline conditions and in the presence of a solvent, a benzyl chloride derivative (in this case, 3,4-dichlorobenzyl chloride) is reacted with a malonic ester, such as diethyl malonate. The resulting intermediate is then hydrolyzed, typically using a base like sodium hydroxide. The final step involves acidification with a mineral acid (e.g., hydrochloric acid or sulfuric acid) followed by decarboxylation at elevated temperatures (120-250 °C) to yield the desired propanoic acid derivative.

Experimental Protocol: Purification by Recrystallization

For purification, recrystallization is a common method. For a related compound, N-(3,4-dichlorophenyl)-succinamic acid, the crude solid was recrystallized from ethanol to a constant melting point.[2] A similar procedure can be applied to 3-(3,4-Dichlorophenyl)propanoic acid. The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol). The solution is then allowed to cool slowly, promoting the formation of crystals. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Analytical Characterization

The structural confirmation and purity assessment of 3-(3,4-Dichlorophenyl)propanoic acid are typically performed using standard analytical techniques such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

The mass spectrum of 3-(3,4-Dichlorophenyl)propanoic acid shows a molecular ion peak corresponding to its molecular weight. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which can be used for identification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like 3-(3,4-Dichlorophenyl)propanoic acid is characterized by specific absorption bands. A broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding.[3] A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Applications in Drug Development

While specific biological data for 3-(3,4-Dichlorophenyl)propanoic acid is limited, the broader class of dichlorophenyl-containing compounds has shown a range of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[4] The specific activity is highly dependent on the substitution pattern on the phenyl ring.[4]

For instance, the structurally similar 3-(2,4-Dichlorophenyl)propionic acid is known for its anti-inflammatory properties and is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is suggested that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[5] This compound and its derivatives also find applications in the synthesis of agrochemicals, such as herbicides and fungicides.[5]

Derivatives of 3-aminopropanoic acid with dichlorophenyl substitutions are being explored for their potential in pharmaceutical development, particularly for neurological disorders, due to their enhanced interactions with biological targets.

Given the anti-inflammatory potential of related compounds, a plausible mechanism of action for dichlorophenylpropanoic acids could involve the inhibition of the cyclooxygenase pathway.

It is important to note that further research is required to elucidate the specific biological activities and mechanisms of action of 3-(3,4-Dichlorophenyl)propanoic acid. Its structural similarity to compounds with known biological effects makes it a molecule of interest for further investigation in drug discovery and agrochemical development.

References

- 1. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]

- 2. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

physicochemical properties of 3-(3,4-Dichlorophenyl)propanoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(3,4-Dichlorophenyl)propanoic Acid

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a dichlorinated phenyl ring attached to a propanoic acid chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding its physicochemical properties is fundamental for predicting its behavior in chemical reactions, its environmental fate, and its potential biological activity. This document provides a comprehensive overview of these properties, complete with experimental protocols for their determination and logical workflows.

Core Physicochemical Properties

The key physicochemical data for 3-(3,4-Dichlorophenyl)propanoic acid are summarized below. These values are essential for laboratory use, safety assessments, and theoretical modeling.

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-Dichlorophenyl)propanoic acid | N/A |

| CAS Number | 25173-68-6 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 97 °C | [1] |

| Boiling Point | 339 °C | [1] |

| Density | 1.392 g/cm³ | [1] |

| Flash Point | 159 °C | [1] |

| pKa (Predicted) | 4.52 ± 0.10 | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data. The following sections describe standard experimental protocols.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 3-(3,4-Dichlorophenyl)propanoic acid is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) containing a heat-transfer fluid (e.g., mineral oil).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[6]

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the results should be consistent.

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For carboxylic acids, this value is crucial for understanding their behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[7]

Protocol: Potentiometric Titration

-

System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation: Prepare a solution of 3-(3,4-Dichlorophenyl)propanoic acid of a known concentration (e.g., 1 mM) in an appropriate solvent system. To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[8] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[8]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.[8] Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).[8]

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[8] Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the flattest region of the buffer zone on the curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) indicates the equivalence point.

-

Replication: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa.[8]

LogP Determination

The partition coefficient (P), or its logarithm (LogP), quantifies the lipophilicity of a compound. It is defined as the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9] The shake-flask method is a classic and reliable technique for its measurement.[9]

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is pre-saturated with n-octanol. The organic phase (n-octanol) is pre-saturated with the aqueous buffer.[10] This minimizes volume changes during the experiment.

-

Sample Addition: A precisely weighed amount of 3-(3,4-Dichlorophenyl)propanoic acid is dissolved in one of the phases (or a mixture). Equal volumes of the pre-saturated n-octanol and aqueous buffer are then combined in a flask.[10]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[10][11]

-

Phase Separation: The mixture is allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

Concentration Measurement: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC with UV detection or NMR spectroscopy.[10][11]

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The LogP is then calculated as log₁₀(P).[9]

Synthesis Pathway

While specific synthesis routes for 3-(3,4-Dichlorophenyl)propanoic acid are proprietary, a general and logical pathway can be inferred from methods used for similar halogenated phenylpropanoic acids.[12] A common approach involves the reaction of a benzyl derivative with a malonic ester, followed by hydrolysis and decarboxylation.

References

- 1. 3-(3',4-二氯苯基)丙酸 | 25173-68-6 [m.chemicalbook.com]

- 2. 3-(3,4-DICHLOROPHENYL)PROPIONIC ACID | 25173-68-6 [chemicalbook.com]

- 3. 3-(3,4-Dichlorophenyl)propanoic acid | 25173-68-6 [sigmaaldrich.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Chemical Properties

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, attached to a propanoic acid tail.

Table 1: Chemical and Physical Properties of 3-(3,4-Dichlorophenyl)propanoic acid

| Property | Value | Source |

| IUPAC Name | 3-(3,4-dichlorophenyl)propanoic acid | [1] |

| CAS Number | 25173-68-6 | [1] |

| Chemical Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.065 g/mol | [1] |

| InChI | InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | [1] |

| InChIKey | NHYJRLYFKZYPMO-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) |

Synthesis

A plausible and common method for the synthesis of 3-phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. In this case, 3-(3,4-Dichlorophenyl)propanoic acid can be prepared by the reduction of the double bond in 3-(3,4-dichlorophenyl)acrylic acid (3,4-dichlorocinnamic acid).

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dichlorocinnamic Acid

This protocol is based on general procedures for the hydrogenation of cinnamic acids.[2][3]

Materials:

-

3-(3,4-dichlorophenyl)acrylic acid

-

Palladium on carbon (5% or 10% Pd/C) catalyst

-

Solvent (e.g., Ethanol, Ethyl acetate, or Tetrahydrofuran)

-

Hydrogen gas (H₂)

-

Triethylamine (optional, as a base)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a hydrogenation flask, dissolve 3-(3,4-dichlorophenyl)acrylic acid in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

-

If the starting material or product is acidic and might inhibit the catalyst, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 65°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[2]

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(3,4-Dichlorophenyl)propanoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Synthesis of 3-(3,4-Dichlorophenyl)propanoic acid.

Spectroscopic Data

Mass Spectrometry

The mass spectrum (electron ionization) of 3-(3,4-Dichlorophenyl)propanoic acid is available in the NIST WebBook.[1] The spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms.

Infrared (IR) Spectroscopy

An IR spectrum for 3-(3,4-Dichlorophenyl)propanoic acid is also available in the NIST WebBook.[1] Key characteristic absorption bands would include:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons around 3000 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching bands, typically in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 3-(3,4-Dichlorophenyl)propanoic acid

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | Ar-H (H2) |

| ~7.2 | Doublet of Doublets | 1H | Ar-H (H6) |

| ~7.0 | Doublet | 1H | Ar-H (H5) |

| ~2.9 | Triplet | 2H | -CH₂- (α to Ar) |

| ~2.6 | Triplet | 2H | -CH₂- (α to COOH) |

The aromatic protons will exhibit coupling constants typical for ortho and meta relationships.

Table 3: Predicted ¹³C NMR Spectral Data for 3-(3,4-Dichlorophenyl)propanoic acid

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~140 | Ar-C (C1) |

| ~132 | Ar-C (C4) |

| ~131 | Ar-C (C3) |

| ~130 | Ar-CH (C5) |

| ~129 | Ar-CH (C6) |

| ~127 | Ar-CH (C2) |

| ~35 | -CH₂- (α to Ar) |

| ~30 | -CH₂- (α to COOH) |

Potential Biological Activities

While specific biological activity data for 3-(3,4-Dichlorophenyl)propanoic acid is limited in the public domain, the activities of structurally related compounds suggest several areas of potential interest for researchers.

Anti-inflammatory Activity

Many phenylpropanoic acid derivatives are known to possess anti-inflammatory properties. For instance, a pyrrole derivative of 3-phenylpropanoic acid has been shown to exhibit potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α in animal models.[6][7] This suggests that 3-(3,4-Dichlorophenyl)propanoic acid could be investigated for similar activities.

Herbicidal and Plant Growth Regulatory Activity

Dichlorinated phenyl derivatives are common motifs in herbicides. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants. Given the structural similarities, 3-(3,4-Dichlorophenyl)propanoic acid may exhibit herbicidal or plant growth regulatory properties.

Antimicrobial and Anticancer Potential

Derivatives of dichlorophenyl compounds have been explored for a range of biological activities, including anticancer and antimicrobial effects.[7] The specific substitution pattern on the phenyl ring is a critical determinant of activity. Therefore, 3-(3,4-Dichlorophenyl)propanoic acid could be a candidate for screening in anticancer and antimicrobial assays.

Caption: A hypothetical anti-inflammatory signaling pathway.

References

- 1. 3-(3,4-Dichlorophenyl)propionic acid [webbook.nist.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3,4-Dichlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and agrochemical research. The document details a robust and efficient two-step synthetic pathway commencing with the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting α,β-unsaturated carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the chemical transformations. The information presented is curated from scientific literature to ensure accuracy and reproducibility.

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated arylpropionic acid derivative. The dichlorophenyl moiety is a common feature in a variety of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the structural motif of 3-(3,4-Dichlorophenyl)propanoic acid makes it an interesting candidate for further investigation in drug discovery programs. Its potential applications may extend to other areas such as anticancer, antimicrobial, and herbicidal agents, as has been observed with structurally related dichlorophenyl-containing compounds.[1] This guide focuses on a reliable and scalable synthetic route to this important chemical entity.

Synthetic Pathway Overview

The recommended synthetic route to 3-(3,4-Dichlorophenyl)propanoic acid is a two-step process:

-

Step 1: Knoevenagel Condensation. 3,4-Dichlorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine (Doebner modification), to yield 3-(3,4-Dichlorophenyl)-2-propenoic acid.[2][3]

-

Step 2: Catalytic Hydrogenation. The resulting α,β-unsaturated carboxylic acid is then reduced via catalytic hydrogenation to afford the target molecule, 3-(3,4-Dichlorophenyl)propanoic acid.[4][5]

This pathway is advantageous due to the ready availability of the starting materials, generally high yields, and straightforward experimental procedures.

Figure 1: Overall synthetic pathway for 3-(3,4-Dichlorophenyl)propanoic acid.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)-2-propenoic acid via Knoevenagel Condensation (Doebner Modification)

This procedure is adapted from the general principles of the Doebner modification of the Knoevenagel condensation.[6][7]

Materials:

-

3,4-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-4 mL per gram of aldehyde).

-

To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water to remove any remaining pyridine and piperidine hydrochloride.

-

Recrystallize the crude 3-(3,4-Dichlorophenyl)-2-propenoic acid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

-

Dry the purified product under vacuum.

Table 1: Quantitative Data for Step 1

| Parameter | Value | Reference |

| Typical Yield | 75-85% | [3][7] |

| Melting Point | Varies depending on purity | N/A |

| Appearance | White to off-white solid | N/A |

Step 2: Synthesis of 3-(3,4-Dichlorophenyl)propanoic acid via Catalytic Hydrogenation

This procedure is based on standard protocols for the catalytic hydrogenation of α,β-unsaturated carboxylic acids.[4][5]

Materials:

-

3-(3,4-Dichlorophenyl)-2-propenoic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

Celite® or other filtration aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-(3,4-Dichlorophenyl)-2-propenoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of the substrate).

-

Seal the reaction vessel and flush with hydrogen gas to displace the air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude 3-(3,4-Dichlorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Table 2: Quantitative Data for Step 2

| Parameter | Value | Reference |

| Typical Yield | >95% | [5] |

| Melting Point | 99-101 °C | N/A |

| Appearance | White solid | N/A |

Potential Biological Significance and Signaling Pathways

While specific biological data for 3-(3,4-Dichlorophenyl)propanoic acid is limited in the public domain, the structural motifs present in the molecule suggest several potential areas for pharmacological investigation.

4.1. Anti-inflammatory Activity:

Arylpropionic acids are a well-known class of NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] It is plausible that 3-(3,4-Dichlorophenyl)propanoic acid could exhibit similar inhibitory activity.

Figure 2: Potential inhibition of the cyclooxygenase (COX) pathway.

4.2. Anticancer and Antimicrobial Potential:

Numerous compounds containing the dichlorophenyl moiety have been reported to possess anticancer and antimicrobial properties.[1] The mechanism of action for such compounds can be diverse, including the inhibition of specific enzymes crucial for cancer cell proliferation or microbial survival.

4.3. Herbicidal Activity:

Some dichlorophenyl derivatives are known to act as herbicides. For instance, a structurally related compound, 3-(2,4-dichlorophenyl)-perhydroindolizine-2,4-dione, has been shown to inhibit plant acetyl-coenzyme A carboxylase (ACCase).[8]

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 3-(3,4-Dichlorophenyl)propanoic acid from commercially available starting materials. The Knoevenagel condensation followed by catalytic hydrogenation provides a high-yielding route to this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, drug development, and agrochemical synthesis. While the specific biological activity of the title compound is not yet extensively documented, its structural features suggest promising avenues for investigation as a potential anti-inflammatory, anticancer, antimicrobial, or herbicidal agent. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 3-(3,4-Dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-(3,4-Dichlorophenyl)propanoic acid. The information is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure a safe working environment.

Chemical Identification and Physical Properties

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid. While specific physical and chemical data for this compound are not extensively published, the following table summarizes available information and includes data from closely related structural analogs for comparative purposes.

| Property | Value for 3-(3,4-Dichlorophenyl)propanoic acid | Data for Structural Analogs |

| CAS Number | 25173-68-6[1] | - |

| Molecular Formula | C₉H₈Cl₂O₂[2] | - |

| Molecular Weight | 219.06 g/mol [2] | - |

| Appearance | Solid (predicted) | White to off-white crystalline solid for 3-(4-Chlorophenyl)propanoic acid |

| Melting Point | Not available | 127-131 °C for 3-(4-Chlorophenyl)propanoic acid[3]; 87-94 °C for 3-(2,4-Dichlorophenyl)propionic acid[4] |

| Boiling Point | Not available | 306.6 °C at 760 mmHg for 3-(4-Chlorophenyl)propanoic acid[5] |

| Solubility | Not available | Soluble in organic solvents for Dichlorprop[6] |

| Density | Not available | 1.27 g/cm³ for 3-(4-Chlorophenyl)propanoic acid[5] |

Hazard Identification and Classification

Based on available safety data sheets for 3-(3,4-Dichlorophenyl)propanoic acid and its isomers, the compound is classified as hazardous.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330 | Rinse mouth.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

Toxicological Information

Acute Toxicity:

-

Oral: Harmful if swallowed. While a specific LD50 value is not available, the classification as Category 4 suggests an LD50 value is likely to be in the range of 300 to 2000 mg/kg for rats.

-

Inhalation: May cause respiratory tract irritation.[1]

-

Dermal: Causes skin irritation.[1]

-

Eye: Causes serious eye irritation.[1]

Experimental Protocols

The following are generalized experimental protocols for assessing the acute toxicity of a substance like 3-(3,4-Dichlorophenyl)propanoic acid, based on OECD guidelines. These should be adapted and approved by the relevant institutional safety committee before implementation.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol outlines a limit test to determine if the substance has an LD50 above or below 2000 mg/kg body weight.

-

Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.

-

Housing and Fasting: House the animals individually. Withhold food overnight for approximately 12 hours before dosing, ensuring free access to water.

-

Dose Preparation: Prepare a solution or suspension of 3-(3,4-Dichlorophenyl)propanoic acid in a suitable vehicle (e.g., 1% carboxymethyl cellulose) to a concentration that allows for administration of 2000 mg/kg in a reasonable volume.

-

Dosing: Administer a single oral dose of 2000 mg/kg to one animal using a gavage needle.

-

Observation: Observe the animal continuously for the first 30 minutes after dosing, and then periodically for the next 4 hours. Provide food 1-2 hours after dosing. Monitor the animal for signs of toxicity and mortality for at least 14 days.

-

Procedure Progression:

-

If the first animal survives, dose four additional animals sequentially with 2000 mg/kg.

-

If the first animal dies, the test is continued at a lower dose level (e.g., 300 mg/kg) in a new animal.

-

-

Data Collection: Record body weight on days 1, 7, and 14. Document all clinical signs of toxicity and their duration. Perform a gross necropsy on all animals at the end of the study.

-

Endpoint: If three or more animals survive at the 2000 mg/kg dose, the LD50 is considered to be greater than 2000 mg/kg.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This protocol provides a non-animal alternative for assessing skin irritation potential.

-

Test System: Utilize a commercially available reconstructed human epidermis (RhE) model.

-

Preparation: Prepare the test substance as a solution or suspension in a suitable solvent.

-

Application: Apply a defined amount of the test substance to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissue to the substance for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and incubate for a further period (e.g., 42 hours) in fresh medium.

-

Viability Assessment: Determine the viability of the tissue using a quantitative method, such as the MTT assay.

-

Data Analysis: Compare the viability of the treated tissues to that of negative controls. A reduction in tissue viability below a certain threshold (typically 50%) is indicative of skin irritation potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Adapted from OECD Guideline 492)

This protocol offers an in vitro method for identifying chemicals that may cause serious eye damage or irritation.

-

Test System: Use a commercially available reconstructed human cornea-like epithelium (RhCE) model.

-

Application: Apply the test substance to the epithelial surface of the RhCE model.

-

Exposure and Incubation: Expose the tissue for a defined period (e.g., 30 minutes) at 37°C.

-

Post-Exposure Incubation: Rinse the substance from the tissue and incubate for a post-exposure period (e.g., 2 hours).

-

Viability Measurement: Assess tissue viability using a method like the MTT assay.

-

Classification: Classify the substance based on the reduction in tissue viability compared to negative controls. A viability below a specific threshold (e.g., 60%) indicates potential for eye irritation or serious eye damage.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response

-

Containment: Prevent the spill from spreading.

-

Cleanup:

-

For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Disposal Considerations

Dispose of 3-(3,4-Dichlorophenyl)propanoic acid and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key safety workflows and relationships.

Caption: Workflow for the safe handling of 3-(3,4-Dichlorophenyl)propanoic acid.

Caption: Interrelationship of safety precautions for hazardous chemicals.

References

- 1. Evaluation of human skin irritation by carboxylic acids, alcohols, esters and aldehydes, with nitrocellulose-replica method and closed patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3,4-Dichlorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-(3,4-Dichlorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on computational algorithms and analysis of similar chemical structures. Experimental values may vary.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.35 | Doublet | 1H | Ar-H |

| ~7.28 | Doublet of doublets | 1H | Ar-H |

| ~7.05 | Doublet | 1H | Ar-H |

| ~2.95 | Triplet | 2H | -CH₂-Ar |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~178.5 | C=O |

| ~140.0 | Ar-C |

| ~132.5 | Ar-C |

| ~130.5 | Ar-C |

| ~130.0 | Ar-C |

| ~128.0 | Ar-C |

| ~125.5 | Ar-C |

| ~35.0 | -CH₂-COOH |

| ~30.0 | -CH₂-Ar |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1475, ~1400 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~820 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~880, ~680 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of 3-(3,4-Dichlorophenyl)propanoic acid is characterized by its molecular ion peak and distinct fragmentation pattern.[1]

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220/218 | ~20/~30 | [M]⁺ (Molecular Ion) |

| 175/173 | ~65/~100 | [M - COOH]⁺ |

| 139 | ~40 | [C₇H₅Cl]⁺ |

| 111/109 | ~15/~45 | [C₆H₄Cl]⁺ |

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid organic compound like 3-(3,4-Dichlorophenyl)propanoic acid is outlined below.

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of 3-(3,4-Dichlorophenyl)propanoic acid (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

Spectral Analysis: For ¹H NMR, the chemical shift, integration, and multiplicity of each signal are analyzed. For ¹³C NMR, the chemical shift of each unique carbon atom is determined.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Film Method): A few milligrams of the solid sample are dissolved in a small amount of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

-

Background Subtraction: A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum to ensure that peaks from the plate or atmospheric CO₂ and water are not misinterpreted.

-

Spectral Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent and then vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ions to break apart into smaller, charged fragments.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Spectral Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides clues about the molecule's structure. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[2]

References

Navigating the Solubility Landscape of 3-(3,4-Dichlorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-Dichlorophenyl)propanoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for solubility determination and a structured framework for data presentation.

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a carboxylic acid derivative whose utility in the synthesis of bioactive molecules is critically influenced by its solubility in various organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide outlines the principles and methodologies for accurately determining and presenting the solubility data for this compound.

Quantitative Solubility Data

While specific quantitative solubility data for 3-(3,4-Dichlorophenyl)propanoic acid in a wide range of organic solvents is not extensively published in publicly available literature, this section provides a standardized format for researchers to systematically record their experimental findings. The following table is designed for clarity and comparative analysis of solubility at different temperatures.

Table 1: Solubility of 3-(3,4-Dichlorophenyl)propanoic Acid in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Alcohols | |||||

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Isopropanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Ketones | |||||

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Esters | |||||

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Aromatic Hydrocarbons | |||||

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric | ||

| Chlorinated Solvents | |||||

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric | |

| 40 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable and reproducible research. The following sections detail two common and robust methods for determining the solubility of a solid organic compound like 3-(3,4-Dichlorophenyl)propanoic acid in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 3-(3,4-Dichlorophenyl)propanoic acid to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe and pass it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the dissolved solute and the initial volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Visible range, and the solvent does not interfere with this absorption.

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Selected organic solvent (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-(3,4-Dichlorophenyl)propanoic acid of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Filtration and Dilution: Filter the saturated solution using a syringe filter. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

To aid in the conceptual understanding of the solubility determination process, the following diagrams illustrate the key steps and logical flow of the experimental procedures.

Caption: Gravimetric method workflow for solubility determination.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

The solubility of 3-(3,4-Dichlorophenyl)propanoic acid in organic solvents is a fundamental parameter that underpins its application in research and development. This guide provides the necessary framework for researchers to systematically determine and document this crucial data. By following the detailed experimental protocols and utilizing the structured data presentation format, the scientific community can build a comprehensive understanding of the solubility profile of this important chemical entity.

Potential Biological Activity of 3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of 3-(3,4-Dichlorophenyl)propanoic acid is limited in publicly available scientific literature. This guide extrapolates potential activities based on the known biological effects of structurally related compounds, particularly other arylpropionic acids and molecules containing a dichlorophenyl moiety. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimentation.

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated arylpropionic acid. The arylpropionic acid class of molecules is well-established in pharmacology, with many derivatives exhibiting potent anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the dichlorophenyl group is a common substituent in various bioactive compounds, contributing to altered pharmacokinetic and pharmacodynamic properties. This technical guide aims to provide a comprehensive overview of the potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid, focusing on its likely anti-inflammatory and anticancer effects. Detailed experimental protocols for investigating these activities and hypothesized signaling pathways are also presented.

Potential Biological Activities

Based on its structural characteristics, 3-(3,4-Dichlorophenyl)propanoic acid is predicted to exhibit two primary biological activities: anti-inflammatory and anticancer.

Anti-Inflammatory Activity

The propanoic acid side chain attached to an aromatic ring is the hallmark of the non-steroidal anti-inflammatory drug (NSAID) class. It is highly probable that 3-(3,4-Dichlorophenyl)propanoic acid functions as a COX inhibitor. By blocking the action of COX-1 and COX-2, the compound would inhibit the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The dichlorophenyl substitution may influence the potency and selectivity of COX inhibition.

Anticancer Activity

Several compounds containing the dichlorophenyl moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. It is plausible that 3-(3,4-Dichlorophenyl)propanoic acid could exert similar effects.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for the biological activities of compounds structurally related to 3-(3,4-Dichlorophenyl)propanoic acid. This data provides a basis for estimating the potential potency of the target compound.

Table 1: Anti-Inflammatory Activity of a Related Arylpropionic Acid Derivative

| Compound | Assay | Target | IC50 |

| 2-(3-benzoylphenyl) propanoic acid (Ketoprofen) | Rat Paw Edema | In vivo anti-inflammatory | More potent than the parent compound |

Note: This data is for a structurally related arylpropionic acid and serves as an indicator of potential anti-inflammatory efficacy.

Table 2: Anticancer Activity of Dichlorophenyl-Containing Compounds

| Compound | Cell Line | Activity | IC50 / % Inhibition | Reference |

| 1,3-Bis(3,5-dichlorophenyl) urea 'COH-SR4' | Melanoma | Apoptosis induction, Proliferation inhibition | Effective in vivo at 4 mg/kg | [1] |

| 2-((3,4-Dichlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | RAW 264.7 macrophages | NO Production Inhibition | Potent inhibition at non-cytotoxic concentrations | [2] |

Note: This table presents data for compounds containing a dichlorophenyl group, suggesting a potential for anticancer activity for 3-(3,4-Dichlorophenyl)propanoic acid.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of 3-(3,4-Dichlorophenyl)propanoic acid on COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

TMPD

-

Arachidonic Acid

-

Test compound: 3-(3,4-Dichlorophenyl)propanoic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of enzymes, heme, TMPD, and arachidonic acid in Assay Buffer according to the manufacturer's instructions. Prepare a stock solution of 3-(3,4-Dichlorophenyl)propanoic acid in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.

-

-

Incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 10 µl of arachidonic acid to all wells to initiate the reaction.

-

Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of 3-(3,4-Dichlorophenyl)propanoic acid on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(3,4-Dichlorophenyl)propanoic acid

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-(3,4-Dichlorophenyl)propanoic acid (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and a general experimental workflow.

Hypothesized Anti-Inflammatory Signaling Pathway

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_2 [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="3-(3,4-Dichlorophenyl)propanoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1_2; COX1_2 -> Prostaglandins; Prostaglandins -> Inflammation; Compound -> COX1_2 [label="Inhibition", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }

Caption: Hypothesized inhibition of the cyclooxygenase pathway by 3-(3,4-Dichlorophenyl)propanoic acid.

Hypothesized Anticancer Apoptosis Induction Pathway

// Nodes Compound [label="3-(3,4-Dichlorophenyl)propanoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_family [label="Bcl-2 Family Proteins\n(e.g., Bax, Bak)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Stress; Stress -> Bcl2_family; Bcl2_family -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase_3; Caspase_3 -> Apoptosis; }

Caption: Hypothesized intrinsic apoptosis pathway induced by 3-(3,4-Dichlorophenyl)propanoic acid.

General Experimental Workflow for Biological Activity Screening

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Compound Synthesis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro_screening [label="In Vitro Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory_assay [label="Anti-inflammatory Assays\n(e.g., COX Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; anticancer_assay [label="Anticancer Assays\n(e.g., MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism_study [label="Mechanism of Action Studies", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pathway_analysis [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo_testing [label="In Vivo Testing\n(Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> in_vitro_screening; in_vitro_screening -> anti_inflammatory_assay [label="Inflammation Focus"]; in_vitro_screening -> anticancer_assay [label="Cancer Focus"]; anti_inflammatory_assay -> data_analysis; anticancer_assay -> data_analysis; data_analysis -> mechanism_study; mechanism_study -> pathway_analysis; pathway_analysis -> in_vivo_testing; in_vivo_testing -> end; }

Caption: A general workflow for the evaluation of the biological activity of a test compound.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 3-(3,4-Dichlorophenyl)propanoic acid strongly suggests potential as both an anti-inflammatory and an anticancer agent. Its arylpropionic acid scaffold is a well-known pharmacophore for COX inhibition, and the dichlorophenyl moiety is present in numerous compounds with demonstrated cytotoxicity. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for the systematic investigation of this compound's biological activities. Further research is warranted to elucidate the precise mechanisms of action and to validate the therapeutic potential of 3-(3,4-Dichlorophenyl)propanoic acid.

References

3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dichlorophenyl)propanoic acid is a research chemical with potential applications in drug discovery and agrochemical development. As a derivative of propanoic acid, it belongs to a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the available information on 3-(3,4-dichlorophenyl)propanoic acid, including its chemical and physical properties. Due to a lack of specific experimental data in the public domain for this particular compound, this guide also presents hypothesized mechanisms of action based on its structural similarity to other well-researched molecules, namely as an inhibitor of cyclooxygenase (COX) enzymes and lysine methyltransferases. Detailed experimental protocols for investigating these potential activities are provided, alongside templates for data presentation. This document aims to serve as a foundational resource for researchers initiating studies on 3-(3,4-dichlorophenyl)propanoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(3,4-Dichlorophenyl)propanoic acid is presented in Table 1. This data is essential for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 25173-68-6 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature |

Synthesis Protocol

Reaction Scheme:

Caption: A possible two-step synthesis route to the target compound.

Materials:

-

3,4-Dichlorobenzyl cyanide

-

Strong acid (e.g., sulfuric acid) or strong base (e.g., sodium hydroxide)

-

Thionyl chloride or oxalyl chloride

-

Diazomethane (handle with extreme caution)

-

Silver oxide or other suitable catalyst

-

Appropriate solvents (e.g., diethyl ether, water, methanol)

Procedure:

-

Hydrolysis of 3,4-Dichlorobenzyl Cyanide:

-

Reflux 3,4-dichlorobenzyl cyanide with an excess of a strong acid or base to hydrolyze the nitrile group to a carboxylic acid, yielding 3,4-dichlorophenylacetic acid.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Arndt-Eistert Homologation:

-

Convert the resulting 3,4-dichlorophenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with diazomethane to form a diazoketone intermediate. (Caution: Diazomethane is toxic and explosive).

-

Treat the diazoketone with a catalyst, such as silver oxide, in the presence of water or an alcohol (Wolff rearrangement) to yield 3-(3,4-Dichlorophenyl)propanoic acid.

-

Purify the final product using appropriate techniques.

-

Potential Mechanisms of Action and Signaling Pathways

Based on its structural features as an arylpropanoic acid derivative, two primary potential mechanisms of action are hypothesized: inhibition of cyclooxygenase (COX) enzymes and inhibition of lysine methyltransferases.

Cyclooxygenase (COX) Inhibition

Many arylpropanoic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Caption: The cyclooxygenase pathway and its potential inhibition.

Lysine Methyltransferase Inhibition

Some small molecules with aromatic moieties have been shown to inhibit lysine methyltransferases, enzymes that play a crucial role in epigenetic regulation and have been implicated in various diseases, including cancer.

Caption: The lysine methyltransferase pathway and its potential inhibition.

Experimental Protocols

To investigate the hypothesized biological activities of 3-(3,4-Dichlorophenyl)propanoic acid, the following detailed experimental protocols are suggested.

Cyclooxygenase (COX) Inhibition Assay